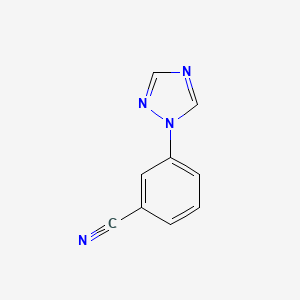

3-(1,2,4-triazol-1-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1,2,4-triazol-1-yl)benzonitrile is a chemical compound with the molecular formula C9H6N4. It is a derivative of benzonitrile where a 1,2,4-triazole ring is attached to the benzene ring at the third position. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and coordination chemistry .

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,4-triazole ring have been reported to interact with various targets such as heat shock protein 90 (hsp90), a promising anticancer drug target .

Mode of Action

It’s known that triazole derivatives can form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties . In the case of aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in cancer cell proliferation .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in similar compounds has been associated with improved pharmacokinetic properties .

Result of Action

Some compounds with a similar structure have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines .

Action Environment

It’s known that the 1,2,4-triazole ring is stable under various conditions, including thermal and acidic environments, and is insensitive to redox, hydrolysis, and enzymatic hydrolase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-triazol-1-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminobenzonitrile with formamide and hydrazine hydrate under reflux conditions. This reaction forms the 1,2,4-triazole ring attached to the benzene ring .

Another method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide derivative of benzonitrile reacts with an alkyne to form the triazole ring .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods typically involve the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1,2,4-triazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized using strong oxidizing agents.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of 3-(1,2,4-triazol-1-yl)benzylamine.

Substitution: Formation of halogenated triazole derivatives.

Applications De Recherche Scientifique

3-(1,2,4-triazol-1-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Medicine: Explored for its antifungal and antibacterial properties.

Industry: Used in the development of new materials with unique properties, such as coordination polymers.

Comparaison Avec Des Composés Similaires

3-(1,2,4-triazol-1-yl)benzonitrile can be compared with other triazole derivatives such as:

3-(1,2,3-triazol-1-yl)benzonitrile: Similar structure but different arrangement of nitrogen atoms in the triazole ring.

4-(1,2,4-triazol-1-yl)benzonitrile: The triazole ring is attached at the fourth position of the benzene ring.

3,5-di(1,2,4-triazol-1-yl)benzonitrile: Contains two triazole rings attached to the benzene ring.

The uniqueness of this compound lies in its specific arrangement of the triazole ring, which imparts distinct chemical and biological properties .

Activité Biologique

3-(1,2,4-triazol-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific case studies highlighting its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzonitrile derivatives with triazole precursors. Various synthetic routes have been documented, employing methodologies such as click chemistry and palladium-catalyzed coupling reactions. These methods facilitate the formation of the triazole ring, which is crucial for the compound's biological activity.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. A study demonstrated that certain derivatives showed inhibitory effects on cancer cell lines with IC50 values ranging from 8.52 μM to 14.08 μM against the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy .

Table 1: Biological Activity of Selected Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 7 | 8.52 | Inhibits PD-1/PD-L1 binding |

| Compound 6 | 12.28 | Inhibits PD-1/PD-L1 binding |

| Compound 8a | 14.08 | Inhibits PD-1/PD-L1 binding |

Mechanistic Insights

The mechanism by which these compounds exert their anticancer effects involves the inhibition of protein-protein interactions critical for tumor immune evasion. The triazole moiety enhances solubility and metabolic stability, making these compounds promising candidates for further development .

Study on Mitochondrial Function

A notable study evaluated the effect of triazole derivatives on mitochondrial permeability transition pore (mPTP) opening using a JC-1 assay. The findings indicated that certain derivatives effectively inhibited mPTP opening, which is associated with cell death in various pathological conditions .

Table 2: Mitochondrial Function Evaluation

| Compound | % Inhibition of mPTP Opening |

|---|---|

| Compound A | <40% |

| Compound B | <30% |

Pharmacokinetic Properties

The pharmacokinetic properties of this compound derivatives have also been investigated. The introduction of the triazole scaffold has been shown to improve bioavailability and reduce metabolic degradation compared to other heterocycles .

Propriétés

IUPAC Name |

3-(1,2,4-triazol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARARITHHDLOSQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.